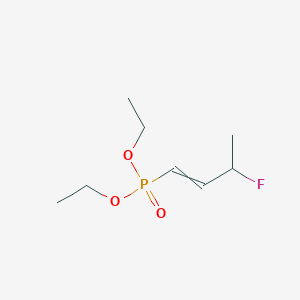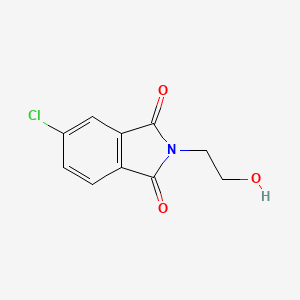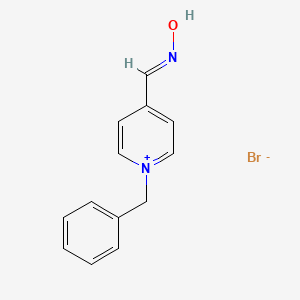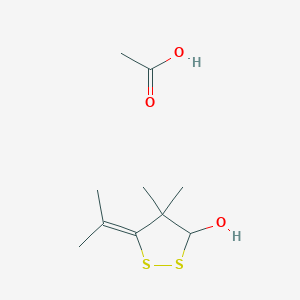
Acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol is a complex organic compound with a unique structure that includes both acetic acid and a dithiolan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol typically involves multiple steps. One common method includes the reaction of acetic acid with a precursor molecule that contains the dithiolan ring. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures the production of this compound in significant quantities with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often include specific temperatures, pressures, and solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or sulfide.
Aplicaciones Científicas De Investigación
Acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism by which acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and altering their activity, leading to various biological effects. The pathways involved can be complex and may include multiple steps and intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol include other dithiolan-containing molecules and acetic acid derivatives.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial scientists alike.
Propiedades
Número CAS |
75072-33-2 |
|---|---|
Fórmula molecular |
C10H18O3S2 |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
acetic acid;4,4-dimethyl-5-propan-2-ylidenedithiolan-3-ol |
InChI |
InChI=1S/C8H14OS2.C2H4O2/c1-5(2)6-8(3,4)7(9)11-10-6;1-2(3)4/h7,9H,1-4H3;1H3,(H,3,4) |
Clave InChI |
RQQAMKGYPRCSNN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C(C(SS1)O)(C)C)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol](/img/structure/B14444372.png)
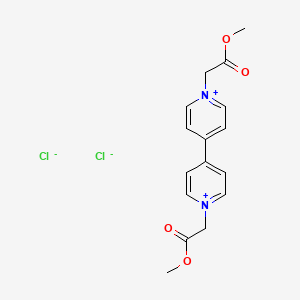

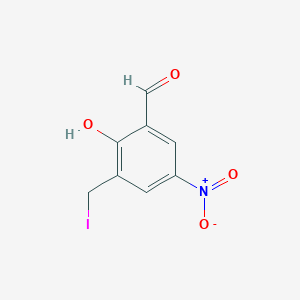
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444388.png)

